C6-NBD Sphinganine

Description

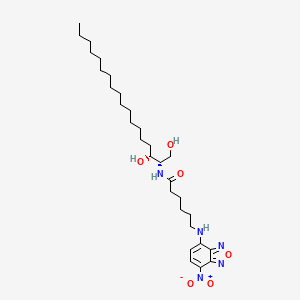

Structure

2D Structure

Properties

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZLBJRDZRUTOE-AHKZPQOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

C6-NBD Sphinganine: A Fluorescent Probe Illuminating Sphingolipid Metabolism and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipid research, fluorescently labeled lipids have emerged as indispensable tools for dissecting complex metabolic pathways and signaling cascades. Among these, C6-NBD sphinganine stands out as a key player in the study of sphingolipid biology. This synthetic analog of sphinganine, a crucial intermediate in the de novo synthesis of sphingolipids, is tagged with a nitrobenzoxadiazole (NBD) fluorophore. This fluorescent moiety allows for the real-time visualization and quantification of its metabolic fate within living cells, providing invaluable insights into the dynamic processes of sphingolipid transport and metabolism. This technical guide provides a comprehensive overview of this compound, its role in lipid research, detailed experimental protocols, and the interpretation of data for professionals in cell biology and drug development.

Core Concepts: this compound in Lipid Research

This compound is a fluorescent sphingolipid analog that closely mimics the natural sphinganine molecule. Its utility in research stems from its ability to be taken up by cells and enter the sphingolipid metabolic pathway. The NBD group, attached to a six-carbon acyl chain, is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and becoming brightly fluorescent in the hydrophobic environment of cellular membranes. This property makes it an excellent probe for fluorescence microscopy and other fluorescence-based analytical techniques.

The primary role of this compound in lipid research is as a substrate for ceramide synthase (CerS), a key enzyme in the endoplasmic reticulum (ER) that catalyzes the N-acylation of sphinganine to form dihydroceramide. By using this compound, researchers can directly measure the activity of ceramide synthases and study the subsequent trafficking and metabolism of the newly synthesized C6-NBD dihydroceramide and its downstream product, C6-NBD ceramide.

Data Presentation: Quantitative Properties of this compound

The successful application of this compound in experimental settings relies on a clear understanding of its physicochemical and spectral properties. The following tables summarize key quantitative data for this fluorescent probe.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₁N₅O₆ | [1] |

| Molecular Weight | 577.76 g/mol | [1] |

| Purity | >99% (TLC) | [1] |

| Solubility | Soluble in ethanol and DMSO | [1] |

Table 2: Fluorescent Properties of C6-NBD Moiety

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (Ex) | ~460-467 nm | [2] |

| Emission Maximum (Em) | ~536-538 nm |

Signaling and Metabolic Pathways

This compound serves as a precursor in the de novo sphingolipid synthesis pathway. Upon entering the cell, it is primarily metabolized by ceramide synthases in the endoplasmic reticulum to form C6-NBD dihydroceramide. This is subsequently converted to C6-NBD ceramide, a central hub in sphingolipid metabolism. C6-NBD ceramide is then transported to the Golgi apparatus where it is further metabolized into more complex sphingolipids like C6-NBD sphingomyelin and C6-NBD glucosylceramide. These fluorescent products are then trafficked to other cellular compartments, including the plasma membrane. The study of the localization and dynamics of these fluorescent metabolites provides a window into the regulation of sphingolipid metabolism and its role in cellular signaling.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound and its metabolites.

Protocol 1: In Vitro Ceramide Synthase (CerS) Activity Assay

This protocol is adapted from a rapid and reliable CerS assay using fluorescent NBD-sphinganine.

Materials:

-

This compound (in ethanol)

-

Fatty acyl-CoAs (e.g., C16:0-CoA, C18:0-CoA)

-

Defatted bovine serum albumin (BSA)

-

Cell or tissue homogenates

-

Assay buffer (e.g., 50 mM HEPES/KOH, pH 7.4, 25 mM KCl, 2 mM MgCl₂)

-

Solid Phase Extraction (SPE) C18 columns

-

Elution buffer (e.g., methanol)

-

Fluorescence plate reader

Procedure:

-

Prepare Substrate Mix: In a microcentrifuge tube, prepare the substrate mix containing this compound (final concentration ~15 µM), fatty acyl-CoA (final concentration ~50 µM), and defatted BSA (final concentration ~20 µM) in the assay buffer.

-

Initiate Reaction: Add cell or tissue homogenate (protein amount to be optimized, e.g., 10-50 µg) to the substrate mix to a final volume of ~20 µl.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding a solvent to precipitate proteins (e.g., methanol).

-

Lipid Separation:

-

Apply the reaction mixture to a pre-conditioned SPE C18 column.

-

Wash the column with a polar solvent (e.g., water/methanol mixture) to remove the unreacted, more polar this compound.

-

Elute the more hydrophobic product, C6-NBD ceramide, with a non-polar solvent (e.g., methanol or chloroform/methanol mixture).

-

-

Quantification: Measure the fluorescence of the eluted C6-NBD ceramide using a fluorescence plate reader with excitation at ~467 nm and emission at ~538 nm.

-

Data Analysis: Calculate the CerS activity as the rate of C6-NBD ceramide formation per unit of protein per unit of time.

Protocol 2: Live-Cell Imaging of Sphingolipid Metabolism and Trafficking

This generalized protocol describes the use of this compound for visualizing its uptake and subsequent metabolism in living cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope equipped with a live-cell imaging chamber and appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Prepare this compound-BSA Complex:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

-

Prepare a solution of fatty acid-free BSA in HBSS (e.g., 0.34 mg/mL).

-

Add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration (e.g., 5 µM). This complexation improves the solubility and delivery of the lipid probe to the cells.

-

-

Cell Labeling:

-

Wash the cultured cells with pre-warmed HBSS.

-

Incubate the cells with the this compound-BSA complex in HBSS at 37°C for a specified period (e.g., 15-30 minutes). The optimal incubation time should be determined empirically for each cell type.

-

-

Washing:

-

Remove the labeling solution and wash the cells several times with fresh, pre-warmed HBSS to remove excess probe.

-

-

Live-Cell Imaging:

-

Immediately place the cells on the fluorescence microscope stage within a live-cell imaging chamber maintaining 37°C and 5% CO₂.

-

Acquire images using a filter set appropriate for NBD (Ex: ~467 nm, Em: ~538 nm).

-

Time-lapse imaging can be performed to track the movement and localization of the fluorescent signal over time, which will represent the initial uptake of this compound and its subsequent conversion to and trafficking of C6-NBD ceramide and other metabolites.

-

-

Optional Back-Exchange: To specifically visualize the internalized pool of the fluorescent lipid, a "back-exchange" step can be performed after labeling. Incubate the cells with a medium containing a high concentration of BSA (e.g., 2% w/v) at 4°C for a short period (e.g., 10-15 minutes). This will help to remove the probe that is still in the outer leaflet of the plasma membrane.

Conclusion

This compound is a powerful and versatile tool for investigating the intricacies of sphingolipid metabolism and signaling. Its ability to act as a fluorescent substrate for ceramide synthase allows for the direct assessment of this key enzyme's activity and provides a starting point for tracing the journey of newly synthesized ceramides through the cell. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of the vital roles that sphingolipids play in health and disease. As with any fluorescent analog, it is important to be mindful that the NBD moiety can potentially influence the behavior of the lipid, and appropriate controls should always be included in experimental designs.

References

C6-NBD Sphinganine: A Fluorescent Probe for Interrogating Sphingolipid Metabolism and Trafficking

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of C6-NBD sphinganine, a fluorescently labeled analog of the sphingoid base sphinganine, and its application as a powerful tool for investigating the intricate pathways of sphingolipid metabolism and intracellular trafficking. By mimicking the natural precursor to ceramides, this compound offers a dynamic window into the enzymatic activities and transport mechanisms that govern the fate of these critical lipid molecules. This document details the probe's properties, experimental protocols for its use, and the interpretation of data, serving as a vital resource for professionals in cell biology, biochemistry, and drug development.

Introduction: Unraveling Sphingolipid Dynamics with a Fluorescent Mimic

Sphingolipids are a diverse class of lipids that are not only essential structural components of cellular membranes but also function as critical signaling molecules in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and inflammation. The metabolic network of sphingolipids is highly complex and compartmentalized, with key enzymatic steps occurring in specific organelles such as the endoplasmic reticulum (ER) and the Golgi apparatus. Understanding the flux through these pathways and the subsequent trafficking of sphingolipid species is paramount to deciphering their roles in health and disease.

This compound (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphinganine) is a synthetic analog of sphinganine, a key intermediate in the de novo synthesis of ceramides. This probe features a short C6 acyl chain and the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). The NBD group allows for the visualization and quantification of the probe and its metabolic products using fluorescence microscopy and other fluorescence-based techniques.

Upon introduction to cells, this compound serves as a substrate for ceramide synthases (CerS), a family of enzymes that catalyze the N-acylation of a sphingoid base to form dihydroceramide. This initial metabolic step is crucial as it positions the fluorescent probe at the entry point of the ceramide synthetic pathway, allowing researchers to track its conversion to various downstream sphingolipids and their subsequent transport through the secretory and endocytic pathways.

Properties and Characteristics of this compound

The utility of this compound as a fluorescent probe is grounded in its specific chemical and photophysical properties.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₅₁N₅O₆ | |

| Molecular Weight | 577.76 g/mol | |

| Excitation Maximum (Ex) | ~467 nm | [1] |

| Emission Maximum (Em) | ~538 nm | [1] |

| Solubility | Soluble in ethanol and DMSO | [2] |

| Purity | >99% (by TLC) |

The NBD fluorophore exhibits weak fluorescence in aqueous environments but becomes brightly fluorescent in the hydrophobic environment of cellular membranes, making it an excellent tool for live-cell imaging.

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in both in vitro and cell-based assays to study sphingolipid metabolism and trafficking.

In Vitro Ceramide Synthase (CerS) Activity Assay

This protocol describes a method to measure the activity of ceramide synthases in cell or tissue homogenates using this compound as a substrate.

Materials:

-

This compound

-

Fatty acyl-CoAs (e.g., C16-CoA, C18-CoA, etc., depending on the CerS isoform of interest)

-

Cell or tissue homogenates

-

Defatted Bovine Serum Albumin (BSA)

-

Reaction buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 250 mM sucrose, 2 mM MgCl₂)

-

Chloroform and Methanol

-

Solid Phase Extraction (SPE) C18 columns or Thin Layer Chromatography (TLC) plates

-

Fluorescence plate reader or fluorescence imager

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in ethanol or DMSO.

-

Prepare stock solutions of fatty acyl-CoAs in an appropriate buffer.

-

Prepare cell or tissue homogenates in the reaction buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the cell homogenate (e.g., 10-20 µg of protein), 15 µM this compound, 50 µM of the desired fatty acyl-CoA, and 20 µM defatted BSA in a final reaction volume of 20 µl.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes). The reaction time should be within the linear range of product formation.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding chloroform:methanol (1:2, v/v).

-

Perform a lipid extraction using the Bligh and Dyer method or a similar procedure.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Separation and Quantification of Products:

-

Using Solid Phase Extraction (SPE):

-

Resuspend the dried lipids in a suitable solvent.

-

Apply the sample to a pre-conditioned C18 SPE column.

-

Wash the column to remove the unreacted this compound.

-

Elute the product, C6-NBD ceramide, with an appropriate solvent mixture.

-

Quantify the fluorescence of the eluate using a fluorescence plate reader.

-

-

Using Thin Layer Chromatography (TLC):

-

Resuspend the dried lipids in a small volume of chloroform:methanol (9:1, v/v).

-

Spot the sample onto a TLC plate.

-

Develop the TLC plate using a solvent system such as chloroform:methanol:2M NH₄OH (40:10:1, v/v/v).

-

Visualize the fluorescent spots (substrate and product) using a fluorescence imager and quantify the intensity of the C6-NBD ceramide spot.

-

-

-

Data Analysis:

-

Calculate the amount of C6-NBD ceramide produced based on a standard curve generated with known amounts of C6-NBD ceramide.

-

Express the CerS activity as pmol of product formed per minute per mg of protein.

-

Live-Cell Labeling and Trafficking Analysis

This protocol details the procedure for labeling live cells with this compound to visualize its metabolism and the subsequent trafficking of its fluorescent products.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging medium (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free culture medium)

-

Cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Preparation of this compound-BSA Complex:

-

Prepare a 1-5 mM stock solution of this compound in DMSO.

-

Prepare a solution of fatty acid-free BSA (e.g., 0.34 mg/mL) in PBS or serum-free medium.

-

Slowly add the this compound stock solution to the BSA solution while vortexing to achieve a final working concentration of 2-5 µM. Complexation with BSA enhances the solubility and delivery of the lipid probe to the cells.

-

-

Cell Labeling:

-

Wash the cultured cells twice with pre-warmed PBS or live-cell imaging medium.

-

Incubate the cells with the this compound-BSA complex in live-cell imaging medium for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

-

-

Washing and Imaging:

-

Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove excess probe.

-

Add fresh, pre-warmed imaging medium to the cells.

-

Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for NBD (Excitation ~467 nm, Emission ~538 nm). The initial fluorescence will likely be concentrated in the ER and Golgi apparatus, where ceramide synthesis occurs.

-

-

Chase Period for Trafficking Analysis:

-

To observe the transport of the fluorescently labeled sphingolipids, after the initial imaging, continue to incubate the cells in fresh, pre-warmed imaging medium for various time points (e.g., 30 minutes, 1 hour, 2 hours).

-

Acquire images at each time point to track the movement of the fluorescent signal from the Golgi to other compartments, such as the plasma membrane and endosomes.

-

-

(Optional) Back-Exchange to Visualize Internalized Probe:

-

To remove the fluorescent lipid from the outer leaflet of the plasma membrane and enhance the signal from intracellular compartments, a back-exchange step can be performed.

-

After the chase period, incubate the cells with a medium containing 5% (w/v) fatty acid-free BSA for 30 minutes at 4°C.

-

Wash the cells with cold PBS and then image.

-

Data Presentation and Interpretation

Quantitative analysis of sphingolipid metabolism and trafficking using this compound provides valuable insights into the regulation of these pathways.

Table 2: Quantitative Parameters for this compound in Ceramide Synthase Assays

| Parameter | Value | Cell/Enzyme System | Reference(s) |

| Michaelis-Menten Constant (Kₘ) | 3.61 ± 1.86 µM (with C24:1-CoA) | Endogenous CerS in HEK293 cell extracts | |

| Michaelis-Menten Constant (Kₘ) | 3.05 ± 0.81 µM (unlabeled sphinganine with C24:1-CoA) | Endogenous CerS in HEK293 cell extracts |

The similar Kₘ values for NBD-sphinganine and its unlabeled counterpart indicate that the NBD modification does not significantly hinder its recognition by ceramide synthases, validating its use as a substrate mimic.

When analyzing trafficking, the initial localization of fluorescence after a short incubation with this compound is expected in the ER and Golgi, where ceramide synthases are located. Over time, the fluorescent signal will redistribute as the newly synthesized C6-NBD ceramide is further metabolized to C6-NBD sphingomyelin and C6-NBD glucosylceramide in the Golgi and then transported to the plasma membrane and other organelles.

Visualizing Sphingolipid Metabolism and Trafficking

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex pathways and experimental workflows involved in studying sphingolipid metabolism with this compound.

Applications in Research and Drug Development

This compound is a versatile tool with broad applications in both basic research and drug discovery.

-

Studying Ceramide Synthase Activity and Specificity: The probe can be used to characterize the activity of different CerS isoforms and to screen for inhibitors or activators of these enzymes, which are potential therapeutic targets for metabolic diseases and cancer.

-

Investigating Sphingolipid Trafficking Pathways: By tracking the movement of the fluorescent signal, researchers can dissect the mechanisms of vesicular and non-vesicular transport of sphingolipids between organelles.

-

Probing the Role of Sphingolipids in Disease: Dysregulation of sphingolipid metabolism is implicated in numerous pathologies, including lysosomal storage diseases, neurodegenerative disorders, and cancer. This compound can be used to study how these disease states affect sphingolipid synthesis and transport.

-

High-Throughput Screening: The fluorescence-based nature of assays using this compound makes them amenable to high-throughput screening platforms for the discovery of new drugs that modulate sphingolipid metabolism.

Limitations and Considerations

While this compound is a powerful tool, it is important to be aware of its limitations:

-

Artificial Acyl Chain: The short C6 acyl chain of the NBD moiety differs from the long acyl chains of most endogenous sphingolipids. This can potentially influence the biophysical properties of the molecule and its interaction with enzymes and other lipids.

-

Bulky Fluorophore: The NBD group is relatively bulky and may affect the precise subcellular localization and metabolic processing of the probe compared to its natural counterpart.

-

Photobleaching: Like many fluorophores, NBD is susceptible to photobleaching, which should be taken into account during imaging experiments.

Therefore, it is often advisable to validate findings obtained with this compound using complementary approaches, such as mass spectrometry-based lipidomics or the use of other fluorescent or "clickable" sphingolipid analogs.

Conclusion

This compound is an invaluable fluorescent probe for the real-time investigation of sphingolipid metabolism and trafficking in living cells and in vitro. Its ability to serve as a direct substrate for ceramide synthases provides a unique advantage for studying the initial steps of ceramide biosynthesis and the subsequent fate of these crucial lipid molecules. By following the detailed protocols and considering the potential limitations outlined in this guide, researchers can effectively employ this compound to gain deeper insights into the complex and vital roles of sphingolipids in cellular function and disease, ultimately aiding in the development of novel therapeutic strategies.

References

C6-NBD sphinganine properties and spectral characteristics

For immediate release:

This technical guide provides an in-depth overview of C6-NBD Sphinganine, a fluorescently labeled sphingoid base analog. It is intended for researchers, scientists, and drug development professionals working in the fields of lipid metabolism, cell signaling, and cancer biology. This document details the core properties, spectral characteristics, and key applications of this compound, with a focus on its use in studying the de novo synthesis of ceramides.

Core Properties of this compound

This compound, also known as C6-dihydrosphingosine, is a fluorescent analog of sphinganine, a key intermediate in the sphingolipid biosynthetic pathway. The molecule consists of a sphinganine backbone N-acylated with a six-carbon chain tagged with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore. This fluorescent tag allows for the sensitive detection and visualization of the molecule and its metabolic products in cellular and in vitro systems.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for preparing stock solutions, determining concentrations, and understanding the molecule's behavior in experimental setups.

| Property | Value |

| Synonyms | N-[6-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphinganine |

| Molecular Formula | C₃₀H₅₁N₅O₆ |

| Molecular Weight | 577.76 g/mol [1][2] |

| CAS Number | 114301-97-2[1][2] |

| Appearance | Yellow to orange solid[3] |

| Purity | >99% (TLC) |

| Solubility | Soluble in Ethanol, DMSO, and Chloroform |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Spectral Characteristics

The utility of this compound as a fluorescent probe is defined by its spectral properties. The NBD fluorophore is known for its environmental sensitivity; its fluorescence quantum yield increases in nonpolar environments, such as cellular membranes, compared to aqueous solutions.

| Spectral Property | Value (in Methanol) |

| Excitation Maximum (λex) | ~466 nm |

| Emission Maximum (λem) | ~536 nm |

| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ ¹ |

| Quantum Yield (Φ) | Low, environment-dependent (~0.3) ¹ |

¹ Note: The Molar Extinction Coefficient and Quantum Yield are for the NBD fluorophore and are highly sensitive to the solvent environment. These values are provided as a general reference.

Applications in Sphingolipid Research

This compound is a crucial tool for investigating the de novo pathway of sphingolipid synthesis. Unlike fluorescently labeled ceramides, which are used to study downstream metabolic pathways, this compound serves as a direct substrate for ceramide synthases (CerS).

Its primary application is in in vitro and cell-based assays to measure the activity of ceramide synthases (CerS1-6) . These enzymes catalyze the N-acylation of the sphinganine backbone with a fatty acyl-CoA to form dihydroceramide, the direct precursor to ceramide. By using this compound, researchers can monitor the formation of fluorescent C6-NBD dihydroceramide, providing a direct readout of CerS activity. This is particularly valuable for screening enzyme inhibitors and studying the regulation of ceramide synthesis in various physiological and pathological contexts.

Metabolic and Signaling Pathways

This compound is integrated into the de novo sphingolipid synthesis pathway at the endoplasmic reticulum. This pathway is fundamental for producing the diverse array of sphingolipids that are critical for membrane structure and cell signaling.

De Novo Sphingolipid Synthesis Pathway

The diagram below illustrates the initial steps of the de novo sphingolipid synthesis pathway, highlighting the role of this compound as a substrate for ceramide synthase.

Key Experimental Protocols

The most prominent use of this compound is in the ceramide synthase activity assay. Below is a detailed protocol for a fluorescent in vitro assay using cell or tissue homogenates.

In Vitro Ceramide Synthase (CerS) Activity Assay

This assay measures the conversion of this compound to C6-NBD Dihydroceramide in the presence of a specific fatty acyl-CoA. The fluorescent product is then separated from the substrate and quantified.

Materials:

-

This compound

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Fatty Acyl-CoA (e.g., C16:0-CoA, C18:0-CoA, C24:1-CoA)

-

Cell or tissue homogenate

-

Reaction Buffer (20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT)

-

Chloroform, Methanol

-

TLC plate or Solid Phase Extraction (SPE) C18 columns

-

Fluorescence plate reader or TLC imaging system

Procedure:

-

Preparation of Substrates:

-

Prepare a stock solution of this compound in ethanol or DMSO.

-

Prepare a working solution of this compound (e.g., 10-15 µM) complexed with fatty acid-free BSA (e.g., 0.1% w/v or 20 µM) in the reaction buffer. This improves the solubility and delivery of the lipid substrate.

-

Prepare a stock solution of the desired fatty acyl-CoA in water.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the cell/tissue homogenate (protein amount may range from 5-50 µg, requires optimization) with the reaction buffer.

-

Add the fatty acyl-CoA to a final concentration of 50 µM.

-

Initiate the reaction by adding the this compound/BSA complex. The final reaction volume is typically small (e.g., 20-100 µL).

-

Incubate at 37°C for a predetermined time (e.g., 10-120 minutes, requires optimization).

-

-

Lipid Extraction:

-

Terminate the reaction by adding a solvent mixture, typically Chloroform:Methanol (e.g., 1:2 v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Separation and Quantification:

-

Method A: Thin-Layer Chromatography (TLC)

-

Resuspend the dried lipids in a small volume of Chloroform:Methanol (9:1 v/v).

-

Spot the sample onto a silica TLC plate.

-

Develop the plate using a solvent system such as Chloroform:Methanol:2M NH₄OH (40:10:1 v/v/v).

-

Visualize the plate using a fluorescent imager. The C6-NBD dihydroceramide product will migrate further than the this compound substrate.

-

Quantify the fluorescence intensity of the product spot.

-

-

Method B: Solid Phase Extraction (SPE)

-

This method offers a rapid and reliable alternative to TLC.

-

Condition a C18 SPE column or 96-well plate according to the manufacturer's instructions.

-

Load the reaction mixture onto the column.

-

Wash the column with a solvent that retains the NBD-dihydroceramide product while eluting the unreacted NBD-sphinganine substrate.

-

Elute the NBD-dihydroceramide product with an appropriate solvent mixture (e.g., methanol-based).

-

Quantify the fluorescence of the eluted product using a fluorescence plate reader.

-

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro ceramide synthase assay.

Conclusion

This compound is an indispensable fluorescent probe for the direct measurement of ceramide synthase activity. Its well-defined chemical and spectral properties, combined with established experimental protocols, provide a robust system for investigating the initial, rate-limiting steps of de novo sphingolipid synthesis. This guide serves as a comprehensive resource for researchers aiming to utilize this tool to explore the complex roles of ceramide metabolism in health and disease.

References

Understanding the Fundamentals of C6-NBD Sphinganine Metabolism in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of C6-NBD sphinganine metabolism within a cellular context. This compound, a fluorescently labeled analog of the sphingolipid precursor sphinganine, serves as a valuable tool for investigating the intricacies of sphingolipid biosynthesis and trafficking. This document outlines the metabolic fate of this compound, details key experimental protocols for its use, and presents quantitative data and visual pathways to facilitate a deeper understanding of this critical area of cell biology.

Introduction to this compound and Sphingolipid Metabolism

Sphingolipids are a class of lipids that play crucial roles in a multitude of cellular processes, including membrane structure, signal transduction, cell growth, and apoptosis. The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then rapidly reduced to sphinganine (also known as dihydrosphingosine). Sphinganine serves as the backbone for the synthesis of more complex sphingolipids.

This compound is a synthetic analog of sphinganine that incorporates a nitrobenzoxadiazole (NBD) fluorophore attached to a six-carbon acyl chain. This fluorescent tag allows for the visualization and tracking of its metabolic journey within the cell, providing insights into the localization and activity of enzymes involved in sphingolipid metabolism.

The Metabolic Pathway of this compound

Upon introduction to cells, this compound is primarily metabolized through a series of enzymatic steps. The core pathway involves its conversion into more complex fluorescent sphingolipids.

Acylation to C6-NBD Dihydroceramide

The initial and most well-documented metabolic step for this compound is its N-acylation by ceramide synthases (CerS) to form C6-NBD dihydroceramide.[1][2] There are six mammalian CerS isoforms, each exhibiting specificity for different fatty acyl-CoA chain lengths.[2] NBD-sphinganine has been shown to be a good substrate for these enzymes, with a Michaelis-Menten constant similar to that of its natural counterpart, sphinganine.[3][4] This conversion is a critical step in the de novo sphingolipid synthesis pathway.

Desaturation to C6-NBD Ceramide

The C6-NBD dihydroceramide formed can then be a substrate for dihydroceramide desaturase (DES) , which introduces a 4,5-trans double bond into the sphinganine backbone to form C6-NBD ceramide. The activity of this enzyme is crucial for the production of ceramide, a central signaling molecule in the sphingolipid pathway.

Phosphorylation to this compound-1-Phosphate

In a separate branch of its metabolism, this compound can be phosphorylated by sphingosine kinases (SphK) to produce this compound-1-phosphate. There are two main isoforms, SphK1 and SphK2, which catalyze this reaction. Studies using the closely related NBD-sphingosine have demonstrated its conversion to NBD-sphingosine-1-phosphate (NBD-S1P) in cells, suggesting that this compound is also a likely substrate for these kinases.

The metabolic fate of this compound is depicted in the following pathway diagram:

Quantitative Data on this compound Metabolism

Quantitative analysis of this compound and its metabolites is crucial for understanding the kinetics and regulation of the sphingolipid pathway. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for these measurements.

Below are tables summarizing representative quantitative data, primarily derived from studies on closely related NBD-labeled sphingolipids due to the limited availability of specific data for this compound.

Table 1: Michaelis-Menten Constants (Km) for Ceramide Synthase Activity

| Substrate | Fatty Acyl-CoA | Km (μM) | Source |

| NBD-sphinganine | C16:0-CoA | ~1-2 | |

| Sphinganine | C16:0-CoA | ~1-2 | |

| NBD-sphinganine | C24:1-CoA | ~3-4 | |

| Sphinganine | C24:1-CoA | ~3-4 |

Table 2: Representative Cellular Uptake and Metabolism of NBD-labeled Sphingolipids

| Cell Type | Labeled Sphingolipid | Incubation Time | Major Metabolites Detected | Analytical Method |

| Erythrocytes | NBD-Sphingosine | 1 hour | NBD-Sphingosine-1-Phosphate | HPLC |

| CHO Cells | NBD-Sphingosine | Not specified | NBD-S1P, NBD-Ceramide, NBD-Sphingomyelin | Not specified |

Note: The data in Table 2 is based on studies with NBD-sphingosine and serves as an approximation for the expected metabolism of this compound.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research. The following sections provide key experimental protocols.

Cell Labeling with this compound

This protocol describes the general procedure for labeling cultured cells with this compound.

Materials:

-

This compound

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Ethanol

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Cultured cells on plates or coverslips

Procedure:

-

Preparation of this compound-BSA Complex: a. Prepare a 1 mM stock solution of this compound in ethanol. b. In a glass tube, evaporate the desired amount of the stock solution to dryness under a stream of nitrogen gas. c. Resuspend the dried lipid in a small volume of ethanol. d. In a separate tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL). e. While vortexing, slowly add the ethanolic this compound solution to the BSA solution to achieve the desired final concentration (e.g., 100 µM). f. Store the complex at -20°C.

-

Cell Labeling: a. Grow cells to the desired confluency. b. Remove the culture medium and wash the cells with warm PBS. c. Add fresh, pre-warmed cell culture medium containing the this compound-BSA complex at the desired final concentration (typically 1-5 µM). d. Incubate the cells for the desired time (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator. e. After incubation, wash the cells with cold PBS to stop the uptake and remove excess probe.

Lipid Extraction using the Bligh-Dyer Method

This protocol outlines a standard procedure for extracting lipids from cultured cells.

Materials:

-

Labeled cells

-

Chloroform

-

Methanol

-

Water (or PBS)

-

Centrifuge

-

Glass tubes

Procedure:

-

After labeling and washing, scrape the cells into a glass tube containing a mixture of chloroform and methanol (typically 1:2, v/v).

-

Vortex the mixture vigorously for 1 minute to disrupt the cells and extract the lipids.

-

Add chloroform and water to the tube to induce phase separation, achieving a final ratio of chloroform:methanol:water of approximately 2:2:1.8 (v/v/v).

-

Vortex the mixture again and centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Dry the extracted lipids under a stream of nitrogen gas or using a vacuum concentrator.

-

Resuspend the dried lipids in a suitable solvent for subsequent analysis (e.g., methanol or chloroform:methanol 2:1).

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the analysis of NBD-labeled sphingolipids by HPLC with fluorescence detection.

Instrumentation and Columns:

-

HPLC system equipped with a fluorescence detector.

-

Normal-phase silica column or a C18 reverse-phase column, depending on the specific separation required.

Mobile Phase and Gradient:

-

The mobile phase composition will vary depending on the column and the specific lipids being separated. A common approach for normal-phase chromatography involves a gradient of solvents like hexane, isopropanol, and water. For reverse-phase, a gradient of methanol and water is often used.

Detection:

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for NBD (typically ~466 nm for excitation and ~536 nm for emission).

Quantification:

-

Quantify the different NBD-labeled sphingolipids by integrating the peak areas and comparing them to standard curves generated with known amounts of purified NBD-sphingolipid standards.

Conclusion

This compound is a powerful tool for elucidating the fundamental aspects of sphingolipid metabolism. Its fluorescent properties enable researchers to visualize and quantify its uptake and conversion into key downstream metabolites. By understanding the basics of its metabolism, from acylation and desaturation to phosphorylation, scientists can gain valuable insights into the regulation of sphingolipid pathways in health and disease, paving the way for the development of novel therapeutic strategies. This guide provides a foundational framework for researchers entering this exciting field, offering both the theoretical background and practical protocols necessary for successful experimentation.

References

- 1. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Visualizing Lipid Droplets in Live Cells with C6-NBD Sphinganine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of C6-NBD sphinganine as a fluorescent probe for visualizing lipid droplets in live cells. While less conventional than direct lipid droplet stains like Nile Red or BODIPY™ 493/503, this compound offers a unique approach to studying the dynamic interplay between sphingolipid metabolism and neutral lipid storage. This document details the underlying principles of its metabolic incorporation, provides inferred experimental protocols for live-cell imaging, and presents a comparative analysis of its properties against other common lipid droplet dyes.

Introduction: A Metabolic Probe for Lipid Droplet Dynamics

Lipid droplets are dynamic cellular organelles essential for energy homeostasis, lipid storage, and signaling.[1] Visualizing these structures in living cells is crucial for understanding their role in various physiological and pathological processes. This compound is a fluorescent analog of sphinganine, a key intermediate in the de novo synthesis of sphingolipids.[2][3] Unlike inert dyes that simply partition into the neutral lipid core of droplets, this compound is actively metabolized by the cell, offering a window into the pathways that link sphingolipid metabolism with the biogenesis and expansion of lipid droplets.[4]

The NBD (nitrobenzoxadiazole) fluorophore attached to the sphinganine backbone allows for the visualization of its metabolic fate within the cell.[5] As cells take up this compound, it enters the sphingolipid synthesis pathway, where it can be converted into various complex sphingolipids. Under conditions that favor neutral lipid synthesis, it is hypothesized that the NBD-labeled acyl chain can be incorporated into triacylglycerols and other neutral lipids, leading to its accumulation in lipid droplets.

Properties of this compound and Comparison with Other Dyes

The choice of a fluorescent probe is critical for successful live-cell imaging. The properties of this compound are compared with two widely used lipid droplet dyes, BODIPY™ 493/503 and Nile Red, in the table below.

| Property | This compound | BODIPY™ 493/503 | Nile Red |

| Excitation (nm) | ~460-470 | ~493 | 450-500 (in lipid environment) |

| Emission (nm) | ~530-540 | ~503 | >528 (in lipid environment) |

| Fluorophore Type | Nitrobenzoxadiazole (NBD) | Boron-dipyrromethene (BODIPY) | Phenoxazone |

| Mechanism of Staining | Metabolic incorporation | Partitioning into neutral lipids | Solvatochromic; partitions into neutral lipids |

| Photostability | Moderate | High | Low to Moderate |

| Brightness | Moderate | High | High in non-polar environments |

| Environmental Sensitivity | Sensitive to solvent polarity | Relatively insensitive | Highly sensitive to solvent polarity |

| Suitability for Live-Cell Imaging | Good | Excellent | Good, but photobleaching can be an issue |

Data compiled from various sources.

BODIPY™ 493/503 is generally favored for its high photostability and brightness, making it ideal for long-term time-lapse imaging. Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment, which can be both an advantage for certain applications and a disadvantage due to potential spectral overlap. This compound, while having lower photostability and brightness compared to BODIPY™, provides unique insights into metabolic processes that are not achievable with passive stains.

Experimental Protocols

The following protocols are inferred from established methods for other NBD-labeled sphingolipids and general live-cell imaging practices. Optimization for specific cell types and experimental conditions is highly recommended.

Preparation of this compound-BSA Complex

For efficient delivery into live cells, this compound should be complexed with fatty acid-free bovine serum albumin (BSA).

Materials:

-

This compound

-

Ethanol

-

Defatted BSA

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mM) in ethanol.

-

In a glass tube, evaporate the desired amount of the this compound stock solution to dryness under a gentle stream of nitrogen gas.

-

Prepare a solution of defatted BSA in PBS (e.g., 0.34 mg/mL).

-

Add the BSA solution to the dried this compound film and vortex thoroughly to facilitate the formation of the complex. The final concentration of the this compound-BSA complex can be adjusted as needed (e.g., 100 µM).

-

Store the complex at -20°C for short-term storage.

Live-Cell Staining and Imaging

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

This compound-BSA complex

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Grow cells to the desired confluency (typically 50-70%).

-

Warm the this compound-BSA complex and cell culture medium to 37°C.

-

Dilute the this compound-BSA complex in pre-warmed complete cell culture medium to a final working concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized.

-

Remove the existing medium from the cells and replace it with the medium containing the this compound-BSA complex.

-

Incubate the cells at 37°C in a CO₂ incubator for a desired period. Incubation times can range from 30 minutes to several hours, depending on the cell type and the specific metabolic process being investigated.

-

To induce lipid droplet formation, cells can be co-incubated with oleic acid complexed to BSA (e.g., 100-400 µM).

-

After incubation, wash the cells two to three times with pre-warmed PBS or complete medium to remove excess probe.

-

Add fresh, pre-warmed medium to the cells.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set for NBD (Excitation: ~460-470 nm, Emission: ~530-540 nm).

Metabolic Pathway and Visualization Workflow

Cellular Uptake and Metabolism of this compound

The following diagram illustrates the proposed metabolic pathway of this compound leading to its potential incorporation into lipid droplets.

Experimental Workflow for Live-Cell Imaging

The general workflow for using this compound to visualize lipid droplets is depicted below.

Data Interpretation and Considerations

When using this compound, it is important to remember that the observed fluorescence in lipid droplets is a result of metabolic processes. The intensity of the signal will depend on the rate of uptake, the activity of the enzymes in the sphingolipid pathway, and the rate of neutral lipid synthesis and turnover.

Key Considerations:

-

Metabolic State of the Cells: The metabolic state of the cells will significantly influence the incorporation of the probe. For example, cells actively synthesizing lipids will likely show stronger lipid droplet staining.

-

Specificity: While the probe is designed to enter the sphingolipid pathway, the NBD-labeled acyl chain may be cleaved and re-esterified into various lipid species. Therefore, the fluorescence in lipid droplets may not solely represent intact NBD-sphingolipid derivatives.

-

Phototoxicity: NBD dyes can be phototoxic, especially with prolonged exposure to excitation light. It is crucial to minimize light exposure and use the lowest possible laser power to maintain cell health during time-lapse imaging.

-

Controls: Appropriate controls are essential. These include unstained cells to assess autofluorescence and cells treated with established lipid droplet dyes like BODIPY™ 493/503 for comparison of droplet morphology and distribution.

Conclusion

This compound serves as a valuable tool for researchers interested in the metabolic links between sphingolipid pathways and neutral lipid storage. While it may not be the optimal choice for simple morphological studies of lipid droplets due to the superior photophysical properties of dyes like BODIPY™ 493/503, its ability to act as a metabolic tracer provides a unique advantage. By carefully designing experiments and considering the metabolic context, this compound can yield significant insights into the dynamic regulation of cellular lipid homeostasis, with important implications for metabolic diseases and drug development.

References

- 1. Long-term live-cell lipid droplet-targeted biosensor development for nanoscopic tracking of lipid droplet-mitochondria contact sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

The Role of C6-NBD Sphinganine in Exploring Ceramide Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating the Complex World of Ceramide Metabolism

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell proliferation, and senescence.[1] The intricate and highly compartmentalized nature of ceramide metabolic pathways presents a significant challenge to researchers. Fluorescent lipid analogs, such as C6-NBD sphinganine and its metabolic product C6-NBD-ceramide, have emerged as indispensable tools for dissecting these complex pathways.[2][3] This technical guide provides a comprehensive overview of the application of this compound and its derivatives in elucidating ceramide metabolism, with a focus on experimental methodologies and data interpretation.

This compound is a fluorescently-labeled short-chain sphingoid base. The nitrobenzoxadiazole (NBD) fluorophore allows for the visualization and quantification of the molecule and its downstream metabolites.[4] Once introduced to cells, it is acylated by ceramide synthases (CerS) to form C6-NBD-ceramide, which then serves as a substrate for various enzymes in the ceramide metabolic pathway.[4] This allows for the real-time tracking of ceramide transport, localization, and metabolism within the cell.

Core Principles: Tracing Ceramide's Journey

The utility of this compound lies in its ability to mimic its endogenous counterpart, sphinganine, and be processed by the cellular machinery. This allows researchers to probe the activity of key enzymes and transport processes involved in ceramide metabolism.

A primary application of C6-NBD-ceramide, the immediate metabolite of this compound, is its rapid transport to and accumulation in the Golgi apparatus. This characteristic makes it an excellent marker for this organelle. Within the Golgi, C6-NBD-ceramide is further metabolized into more complex sphingolipids, such as C6-NBD-sphingomyelin and C6-NBD-glucosylceramide. By tracking the conversion of C6-NBD-ceramide to these products, the activity of key Golgi-resident enzymes like sphingomyelin synthase (SMS) and glucosylceramide synthase (GCS) can be quantified.

Data Presentation: Quantitative Parameters for Experimental Design

The following tables summarize key quantitative data for the use of this compound and its derivatives in studying ceramide metabolism.

Table 1: this compound/Ceramide Labeling Conditions

| Parameter | Value | Cell Type/System | Reference |

| C6-NBD-Ceramide Concentration (Live Cells) | 1-5 µM | General | |

| 5 µM | Living Cells | ||

| 0 - 20 µM (Dose-response) | MCF7 cells | ||

| C6-NBD-Ceramide Concentration (Fixed Cells) | 1-5 µM | General | |

| 5 µM | Fixed Cells | ||

| Incubation Time (Live Cells) | 15-30 minutes | Live Cell Imaging | |

| 30-60 minutes | Flow Cytometry | ||

| up to 360 minutes (Time course) | MCF7 cells | ||

| Incubation Temperature (Live Cells) | 37°C | General | |

| 4°C (initial), then 37°C | Golgi Staining | ||

| C6-NBD-Sphinganine Concentration (in vitro assay) | Varying concentrations | HEK293 cell extracts | |

| Fatty Acyl-CoA Concentration (in vitro assay) | 100 µM | HEK293 cell extracts |

Table 2: Photophysical Properties and Detection of NBD-Labeled Lipids

| Parameter | Value | Instrument/Method | Reference |

| Excitation Maximum (NBD) | ~466 nm | Fluorescence Microscopy/Spectrometry | |

| Emission Maximum (NBD) | ~536 nm | Fluorescence Microscopy/Spectrometry | |

| Flow Cytometry Excitation Laser | 488 nm (blue laser) | Flow Cytometer | |

| Flow Cytometry Emission Filter | ~530/30 nm (green channel) | Flow Cytometer | |

| HPLC System | Agilent 1260 Quaternary HPLC System | HPLC | |

| HPLC Column | Peeke Scientific C-8 column | HPLC |

Experimental Protocols

Preparation of C6-NBD-Ceramide-BSA Complex

For efficient delivery into cells, lipophilic C6-NBD-ceramide is complexed with fatty acid-free bovine serum albumin (BSA).

-

Prepare a 1 mM stock solution of C6-NBD-ceramide in a suitable organic solvent (e.g., ethanol or chloroform:ethanol 19:1 v/v).

-

Aliquot the desired amount of the stock solution into a glass tube.

-

Evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least one hour to form a thin lipid film.

-

Redissolve the dried lipid film in absolute ethanol. For example, 100 µL of 1 mM stock can be redissolved in 200 µL of ethanol.

-

In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in a serum-free balanced salt solution (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

While vortexing the BSA solution, inject the ethanolic C6-NBD-ceramide solution to form the complex. The resulting solution can be stored at -20°C.

Live-Cell Imaging of C6-NBD-Ceramide Trafficking

This protocol allows for the visualization of C6-NBD-ceramide transport and localization in real-time.

-

Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Wash the cells with an appropriate imaging medium (e.g., HBSS).

-

Prepare a working solution of the C6-NBD-ceramide-BSA complex (typically 2-5 µM) in the imaging medium.

-

Incubate the cells with the working solution for 15-30 minutes at 37°C, protected from light.

-

To enhance the Golgi-specific signal, a back-extraction step can be performed by washing the cells with ice-cold medium containing fatty acid-free BSA and incubating on ice.

-

Wash the cells several times with pre-warmed imaging medium to remove excess probe.

-

Image the cells using a fluorescence microscope equipped with a filter set appropriate for NBD (Excitation: ~470/40 nm, Emission: ~525/50 nm).

Flow Cytometry Analysis of Ceramide Metabolism

Flow cytometry can be used to quantify changes in cellular fluorescence due to the uptake and metabolism of C6-NBD-ceramide.

-

Prepare a single-cell suspension of the cells to be analyzed.

-

Add the C6-NBD-ceramide-BSA complex to the cell suspension to a final concentration of 1-5 µM.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with ice-cold Flow Cytometry Staining Buffer.

-

Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.

-

Analyze the cells on a flow cytometer using a blue laser (488 nm) for excitation and collecting the emission in the green channel (~530/30 nm).

Lipid Extraction and HPLC Analysis

This method allows for the separation and quantification of C6-NBD-ceramide and its metabolites.

-

After incubating cells with C6-NBD-ceramide, wash the cells and harvest them.

-

Perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

-

Dry the organic phase and resuspend the lipid extract in a solvent compatible with HPLC analysis (e.g., methanol).

-

Inject the sample into an HPLC system equipped with a fluorescence detector.

-

Separate the different NBD-labeled sphingolipids using an appropriate column and solvent gradient.

-

Quantify the amount of each metabolite based on the area under the curve of the corresponding peak in the chromatogram.

Mandatory Visualizations

References

The Journey of a Fluorescent Precursor: An In-depth Technical Guide to C6-NBD Sphinganine Uptake and Distribution in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and differentiation. The metabolic pathways of sphingolipids are complex and highly compartmentalized. Fluorescently labeled lipid analogs are indispensable tools for dissecting these intricate pathways. This technical guide focuses on C6-NBD sphinganine, a fluorescent analog of sphinganine, a key precursor in the de novo synthesis of sphingolipids.

While the majority of live-cell imaging studies have utilized its downstream metabolite, C6-NBD ceramide, to investigate the Golgi apparatus and subsequent sphingolipid trafficking, understanding the uptake and initial metabolic fate of this compound is crucial for a complete picture of sphingolipid metabolism. This guide will provide a comprehensive overview of the anticipated uptake and distribution of this compound in mammalian cells, drawing upon the extensive knowledge of sphingolipid biochemistry and studies with analogous fluorescent probes. We will detail the metabolic pathways, present relevant quantitative data, provide experimental protocols, and visualize key processes to empower researchers in their exploration of sphingolipid biology.

Cellular Uptake and Metabolic Fate of this compound

The primary route for the cellular uptake of short-chain fluorescent lipid analogs like this compound is presumed to be passive diffusion across the plasma membrane. Once inside the cell, this compound is expected to be primarily metabolized by a family of enzymes known as ceramide synthases (CerS).

There are six known mammalian ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[1] These enzymes are predominantly located in the endoplasmic reticulum (ER) and the mitochondria-associated membrane (MAM).[1][2] The primary metabolic fate of this compound is its N-acylation by a CerS to form C6-NBD dihydroceramide. This newly synthesized C6-NBD dihydroceramide is then a substrate for dihydroceramide desaturase, which introduces a double bond into the sphingoid base to form C6-NBD ceramide.[3]

Following its synthesis in the ER, C6-NBD ceramide is transported to the Golgi apparatus, a central hub for further sphingolipid metabolism.[4] This transport can occur via vesicular trafficking or through the action of the ceramide transfer protein (CERT). In the Golgi, C6-NBD ceramide serves as a precursor for the synthesis of more complex sphingolipids, such as C6-NBD sphingomyelin and C6-NBD glucosylceramide.

Signaling Pathways and Downstream Events

The metabolism of this compound initiates a cascade that leads to the formation of various bioactive sphingolipids. Sphinganine itself, and its metabolite ceramide, are implicated in signaling pathways that regulate cell growth, apoptosis, and cellular stress responses. By tracing the journey of this compound, researchers can gain insights into the spatial and temporal regulation of these signaling events.

dot

Caption: Predicted metabolic pathway of this compound in mammalian cells.

Quantitative Data

Direct quantitative data on the uptake and distribution of this compound in intact cells is limited. However, extensive research has been conducted on its use as a substrate for in vitro ceramide synthase assays. This data provides valuable insights into the initial step of its metabolism.

Table 1: Michaelis-Menten Constants (Km) for Ceramide Synthases with Sphinganine Analogs

| Ceramide Synthase Isoform | Substrate | Acyl-CoA | Km (µM) | Cell/Tissue Source | Reference |

| Endogenous CerS | NBD-sphinganine | C16:0-CoA | ~1-2 | HEK293 cell extracts | |

| Endogenous CerS | Sphinganine | C16:0-CoA | 1.16 ± 0.36 | HEK293 cell extracts | |

| Endogenous CerS | NBD-sphinganine | C24:1-CoA | 3.61 ± 1.86 | HEK293 cell extracts | |

| Endogenous CerS | Sphinganine | C24:1-CoA | 3.05 ± 0.81 | HEK293 cell extracts |

This table summarizes the Michaelis-Menten constants (Km) of ceramide synthases for NBD-sphinganine and its natural counterpart, sphinganine. The similar Km values indicate that NBD-sphinganine is a good substrate for these enzymes.

Experimental Protocols

The following protocols are adapted from established methods for fluorescent sphingolipid analogs and can be applied to study the uptake and distribution of this compound.

Protocol 1: Live-Cell Labeling and Fluorescence Microscopy

This protocol describes the general procedure for labeling live mammalian cells with this compound for visualization by fluorescence microscopy.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Complete cell culture medium

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Preparation of this compound-BSA Complex (100x Stock): a. Prepare a 1 mM stock solution of this compound in DMSO. b. In a separate tube, prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS. c. Slowly add the this compound stock solution to the BSA solution while vortexing to achieve a final lipid concentration of 100 µM. d. Store the complex at -20°C for future use.

-

Cell Labeling: a. On the day of the experiment, warm the complete cell culture medium and the this compound-BSA complex to 37°C. b. Dilute the 100x this compound-BSA complex in pre-warmed complete culture medium to a final working concentration (typically 1-5 µM). c. Remove the existing medium from the cells and replace it with the labeling medium. d. Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.

-

Washing and Imaging: a. After incubation, wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe. b. Add fresh live-cell imaging medium to the cells. c. Immediately image the cells using a fluorescence microscope with appropriate filter sets for NBD (Excitation ~466 nm, Emission ~536 nm).

dot

Caption: General workflow for live-cell labeling and imaging with this compound.

Protocol 2: In Vitro Ceramide Synthase Activity Assay

This protocol outlines a method to measure the activity of ceramide synthases in cell or tissue homogenates using this compound as a substrate.

Materials:

-

Cell or tissue homogenates

-

This compound

-

Fatty acyl-CoA (e.g., palmitoyl-CoA)

-

Defatted BSA

-

Reaction buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 250 mM sucrose, 2 mM MgCl₂)

-

Chloroform/methanol mixture

-

TLC plates

-

Fluorescence imager

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, combine the cell homogenate (protein amount to be optimized), 15 µM this compound, 20 µM defatted BSA, and 50 µM fatty acyl-CoA in the reaction buffer. b. The final reaction volume is typically 20 µL.

-

Incubation: a. Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes).

-

Lipid Extraction: a. Terminate the reaction by adding a chloroform/methanol mixture (e.g., 1:2, v/v). b. Perform a lipid extraction (e.g., Bligh-Dyer method).

-

Analysis: a. Dry the lipid extract under a stream of nitrogen. b. Resuspend the lipids in a small volume of chloroform/methanol. c. Spot the lipid extract onto a TLC plate and develop using an appropriate solvent system (e.g., chloroform/methanol/2M NH₄OH, 40:10:1, v/v/v). d. Visualize the NBD-labeled lipids using a fluorescence imager and quantify the amount of C6-NBD dihydroceramide formed.

Protocol 3: HPLC-Based Analysis of this compound Metabolites

This protocol allows for the separation and quantification of this compound and its various metabolites.

Materials:

-

Cells labeled with this compound

-

Solvents for lipid extraction (e.g., chloroform, methanol, water)

-

HPLC system with a fluorescence detector

-

Appropriate HPLC column (e.g., normal-phase silica)

Procedure:

-

Cell Lysis and Lipid Extraction: a. After labeling cells with this compound (as in Protocol 1), wash the cells with ice-cold PBS. b. Scrape the cells and perform a lipid extraction.

-

Sample Preparation: a. Dry the lipid extract under nitrogen. b. Resuspend the dried lipids in the initial mobile phase of the HPLC.

-

HPLC Analysis: a. Inject the sample into the HPLC system. b. Separate the different NBD-labeled sphingolipids using a suitable gradient and column. c. Detect and quantify the fluorescent peaks corresponding to this compound, C6-NBD dihydroceramide, C6-NBD ceramide, and other complex sphingolipids.

Conclusion

This compound is a valuable tool for investigating the initial steps of the de novo sphingolipid synthesis pathway. While direct studies on its uptake and distribution in live cells are not as prevalent as those for C6-NBD ceramide, its utility as a substrate for ceramide synthases is well-established. By leveraging the extensive knowledge of sphingolipid metabolism and adapting existing protocols for fluorescent lipid analogs, researchers can effectively employ this compound to gain deeper insights into the intricate world of sphingolipid biology. This guide provides the foundational knowledge and practical protocols to facilitate such investigations, ultimately contributing to a better understanding of cellular processes and the development of novel therapeutic strategies.

References

- 1. Selective Knockdown of Ceramide Synthases Reveals Opposite Roles of Different Ceramide Species in Cardiac Homeostasis [mdpi.com]

- 2. Subcellular compartmentalization of ceramide metabolism: MAM (mitochondria-associated membrane) and/or mitochondria? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Golgi Apparatus Staining Using C6-NBD Sphingolipid Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of C6-NBD-sphinganine and its more commonly used analog, C6-NBD-ceramide, for the fluorescent labeling of the Golgi apparatus in both live and fixed cells. This guide details the underlying principles, experimental protocols, and data interpretation to empower researchers in their studies of Golgi structure, function, and sphingolipid metabolism.

Introduction

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. Fluorescently labeled lipids are invaluable tools for visualizing the Golgi and studying its dynamics. C6-NBD-sphinganine and C6-NBD-ceramide are fluorescent analogs of natural sphingolipids that serve as vital stains for the Golgi apparatus. The NBD (nitrobenzoxadiazole) fluorophore is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and bright fluorescence in the nonpolar lipid environment of cellular membranes.

While the user specified C6-NBD-sphinganine, the vast majority of published research utilizes C6-NBD-ceramide. Sphinganine is a direct precursor to ceramide in the sphingolipid biosynthetic pathway. Exogenously supplied C6-NBD-sphinganine is likely acylated to C6-NBD-ceramide within the cell, subsequently following the same metabolic and trafficking pathways. Therefore, the methodologies and principles outlined in this guide are applicable to both probes, with a primary focus on the well-documented C6-NBD-ceramide.

Principle of Golgi Staining

The selective accumulation of C6-NBD-ceramide in the Golgi apparatus occurs through two distinct mechanisms depending on the state of the cells.

-

Live Cells: Metabolic Trapping In living cells, C6-NBD-ceramide is transported to the Golgi apparatus, where it is metabolized by resident enzymes into fluorescent analogs of sphingomyelin (SM) and glucosylceramide (GlcCer).[1][2] These metabolites are then "trapped" within the Golgi and associated transport vesicles, leading to a specific and bright fluorescent signal.

-

Fixed Cells: Molecular Trapping In fixed cells, where enzymatic activity is arrested, the staining relies on a physical process known as molecular trapping.[3] The C6-NBD-ceramide probe is able to transfer into all cellular membranes. A subsequent "back-exchange" step, using a lipid acceptor like defatted bovine serum albumin (BSA), removes the probe from most membranes. However, the unique lipid composition of the trans-Golgi network is thought to retain the C6-NBD-ceramide, resulting in a specific Golgi stain.[3]

Data Presentation

The following tables summarize key quantitative parameters for Golgi staining protocols using C6-NBD-ceramide.

Table 1: Reagent and Staining Parameters

| Parameter | Live Cell Staining | Fixed Cell Staining |

| Probe | C6-NBD-ceramide-BSA complex | C6-NBD-ceramide-BSA complex |

| Working Concentration | 1 - 5 µM | 5 µM |

| Incubation Time | 15 - 60 minutes | 30 minutes |

| Incubation Temperature | 37°C | 4°C |

| Back-Exchange | Not typically required | 30 - 90 minutes with defatted BSA or FCS |

Table 2: Spectral Properties of NBD

| Property | Wavelength |

| Excitation Maximum (λex) | ~466 nm |

| Emission Maximum (λem) | ~536 nm |

Experimental Protocols

Detailed methodologies for live and fixed cell Golgi staining are provided below. It is recommended to optimize these protocols for specific cell types and experimental conditions.

Protocol 1: Live-Cell Imaging of Golgi Dynamics

This protocol outlines the procedure for labeling the Golgi apparatus in living cells to visualize its dynamic processes.

Materials:

-

C6-NBD-ceramide

-

Dimethyl sulfoxide (DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)

-

Complete cell culture medium

-

Live-cell imaging dish or chambered coverglass

Procedure:

-

Cell Preparation:

-

Plate cells on a live-cell imaging dish or chambered coverglass to achieve 60-70% confluency at the time of the experiment.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Preparation of C6-NBD-ceramide-BSA Complex (100x Stock):

-

Prepare a 1 mM stock solution of C6-NBD-ceramide in DMSO.

-

Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS or HBSS/HEPES.

-

Dry down an appropriate volume of the 1 mM C6-NBD-ceramide stock solution under a stream of nitrogen gas.

-

Resuspend the dried lipid in a small volume of ethanol.

-

Inject the ethanolic solution into the BSA solution while vigorously vortexing to create a 100 µM C6-NBD-ceramide/BSA complex.[4]

-

Store the complex at -20°C for future use.

-

-

Cell Labeling:

-

Warm the complete cell culture medium and the C6-NBD-ceramide-BSA complex to 37°C.

-

Dilute the 100x C6-NBD-ceramide-BSA stock solution into pre-warmed culture medium to a final concentration of 1-5 µM.

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for 15-60 minutes at 37°C, protected from light. Optimal incubation time may vary between cell types.

-

-

Imaging:

-

After incubation, wash the cells twice with pre-warmed complete medium to remove excess probe.

-

Add fresh, pre-warmed complete medium to the cells.

-

Immediately begin imaging using a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2).

-

Use a standard FITC/GFP filter set to visualize the NBD fluorescence.

-

Protocol 2: Staining of the Golgi Apparatus in Fixed Cells

This protocol is suitable for high-resolution imaging and colocalization studies.

Materials:

-

C6-NBD-ceramide-BSA complex (prepared as in Protocol 1)

-

Cells grown on coverslips

-

Fixative solution (e.g., 4% Paraformaldehyde in PBS)

-

PBS or HBSS/HEPES

-

Back-exchange solution (e.g., 2 mg/mL defatted BSA in HBSS/HEPES or 10% Fetal Calf Serum)

-

Mounting medium

Procedure:

-

Cell Fixation:

-

Rinse cells grown on coverslips with PBS or HBSS/HEPES.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Note: Avoid using methanol or acetone-based fixatives as they can disrupt lipid structures.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Rinse the fixed cells with ice-cold HBSS/HEPES.

-

Incubate the cells with 5 µM C6-NBD-ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.

-

-

Back-Exchange (Background Reduction):

-

Wash the cells several times with cold PBS.

-

Incubate the coverslips with the back-exchange solution for 30-90 minutes at room temperature. This step is crucial for removing the fluorescent probe from non-Golgi membranes, thereby enhancing the specific Golgi signal.

-

-

Mounting and Imaging:

-

Wash the coverslips three times with PBS.

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with a FITC/GFP filter set.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of C6-NBD-Ceramide in the Golgi apparatus.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with C6-NBD Sphinganine

For Researchers, Scientists, and Drug Development Professionals

Introduction